molecular formula C12H15BO4 B1418406 Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate CAS No. 850567-60-1

Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate

Cat. No. B1418406
CAS RN: 850567-60-1
M. Wt: 234.06 g/mol
InChI Key: WDJJRUITQLOHBH-UHFFFAOYSA-N
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Description

“Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate” is a chemical compound with the molecular formula C12H15BO4 . It has an average mass of 234.056 Da and a monoisotopic mass of 234.106339 Da .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate” consists of a benzoate group attached to a borinate ester group . The borinate ester group contains a boron atom bonded to two oxygen atoms and one carbon atom, forming a cyclic structure .


Physical And Chemical Properties Analysis

“Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 384.8±25.0 °C at 760 mmHg . The compound has a molar refractivity of 70.6±0.4 cm3, and a polar surface area of 45 Å2 .

Scientific Research Applications

Polymer Science

Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate can be used in the development of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures . Boronic acid-based linkages, namely boronic acid esters and boroxines, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems .

Synthesis of Fluoro-DOPA

The compound can serve as a suitable intermediate for the synthesis of 6-fluoro-l-DOPA and certain derivatives by cross-coupling reactions .

Development of Self-Healing Materials

The boronic ester linkage in Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate can be utilized in the development of self-healing materials . These materials have the ability to repair themselves when damaged, extending their lifespan and reducing the need for replacement.

Improvement of Processability

The dynamic covalent bonds in Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate can improve the processability of materials . This means that the materials can be more easily shaped, formed, or molded, which is particularly useful in manufacturing processes.

Environmental Sustainability

The use of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate in the development of vitrimers contributes to environmental sustainability . Vitrimers can be easily recycled, which helps to reduce waste and conserve resources.

3D Printing

The improved processability and recyclability of materials developed with Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate can be beneficial in 3D printing . These properties allow for more efficient use of materials and less waste in the 3D printing process.

properties

IUPAC Name

ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO4/c1-2-15-12(14)10-6-3-4-7-11(10)13-16-8-5-9-17-13/h3-4,6-7H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJJRUITQLOHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657044
Record name Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate

CAS RN

850567-60-1
Record name Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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